molecular formula C10H11N B1598670 2,4,5-Trimethylbenzonitrile CAS No. 58260-83-6

2,4,5-Trimethylbenzonitrile

Cat. No. B1598670
CAS RN: 58260-83-6
M. Wt: 145.2 g/mol
InChI Key: VTCFOBGVVUVYHP-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzonitrile, also known as TMBN, is a chemical compound with the molecular formula C10H11N. It is an aromatic nitrile that is widely used in scientific research. TMBN is a colorless liquid that has a characteristic odor. It is soluble in organic solvents such as ethanol, ether, and chloroform.

Scientific Research Applications

Reactions with Various Compounds

2,4,5-Trimethylbenzonitrile has been studied in its reactions with different chemical compounds. For example, it reacts with polysubstituted p-benzoquinones to form dioxazole derivatives, which varies based on the quinones used (Shiraishi et al., 1978). Another study investigated the kinetics and mechanism of its 1,3-cycloaddition reactions with a series of arylacetylenes, leading to various isoxazole derivatives (Beltrame et al., 1967).

Thermochemistry and Physical Properties

The gas-phase enthalpies of formation of various methylbenzonitriles, including 2,4,5-trimethylbenzonitrile, have been determined using combustion calorimetry and other methods. This data is crucial for understanding the interaction between cyano and methyl groups in these molecules (Zaitseva et al., 2015).

Synthesis of Complex Compounds

2,4,5-Trimethylbenzonitrile has been used in the synthesis of complex chemical structures, like oxadiazoles and oxazolines, by reacting with other specific chemical agents (Benders et al., 1981), (Schubert-Zsilavecz et al., 1990).

Chemical Reactions and Mechanisms

Studies have explored the various chemical mechanisms and reactions involving 2,4,5-trimethylbenzonitrile, such as its cycloadditions, rearrangements, and interactions with other chemical species (Taylor, 1985), (Evans & Taylor, 1987).

Applications in Biological Studies

While not directly studying 2,4,5-trimethylbenzonitrile, some research has utilized similar compounds in biological contexts, such as studying the effects of nitriles on biological systems, which can be relevant for understanding the broader implications of 2,4,5-trimethylbenzonitrile in such environments (Stalker et al., 1988).

Safety And Hazards

It is harmful if swallowed, inhaled, or in contact with skin. Proper precautions should be taken during handling .

properties

IUPAC Name

2,4,5-trimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFOBGVVUVYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391796
Record name 2,4,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylbenzonitrile

CAS RN

58260-83-6
Record name 2,4,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trimethylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Pietrogiacomi, MC Campa… - The Journal of Physical …, 2010 - ACS Publications
Co-Na-MOR and Co-H-MOR were prepared by ion-exchange of Na-MOR or H-MOR with Co(acetate) 2 solutions at 350 K. In these Co-Na-MOR and Co-H-MOR samples exchanged to …
Number of citations: 5 pubs.acs.org
AS Batsanov, P Richmond, G Sandford… - … Section E: Structure …, 2005 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 61| Part 1| January 2005| Pages o45-o46 https://doi.org/10.1107/S1600536804031745 …
Number of citations: 1 scripts.iucr.org
鈴木仁美 - Journal of Synthetic Organic Chemistry, Japan, 1971 - jstage.jst.go.jp
塩 化 カル シ ウ ム管 を付 した 還 流 冷 却 器 と滴 下 漏 斗 お よび 温 度 計 を備 え た 内容 200ml の 三 つ 口平 底 フ ラ ス コに, 細 かく砕 い た無 水 塩 化 アル ミニ ウ ム 26.7 g (0.20 mol) と 二 …
Number of citations: 4 www.jstage.jst.go.jp
BV Suvorov, DK Sembaev, LA Stepanova - Neftekhimiya;(USSR), 1979 - osti.gov
Oxidative ammonolysis of durene over a vanadium-titanium oxide catalyst with a 2:1 V/sub 2/O/sub 5/-TiO/sub 2/ mole ratio at 380/sup 0/-440/sup 0/C and 1:330:15.5 durene/oxygen (in …
Number of citations: 0 www.osti.gov
H Dong, Y Jiang, H Berke - Journal of Organometallic Chemistry, 2014 - Elsevier
The rhenium (I) complex [Re(CH 3 CN) 3 Br 2 (NO)] catalyzes the homogeneous hydrosilylation of a variety of substituted acrylonitriles, which were converted into the corresponding silyl…
Number of citations: 23 www.sciencedirect.com
MC Campa, V Indovina, R Lauri, D Pietrogiacomi - Catalysis today, 2012 - Elsevier
Co–Na–MOR was prepared by ion-exchange of Na–MOR with an aqueous solution of cobalt acetate (Co–Na–MOR–9.2–104, Si/Al=9.2, and cobalt-exchange percentage=104). We …
Number of citations: 10 www.sciencedirect.com
KE Thomas, IH Wasbotten, A Ghosh - Inorganic chemistry, 2008 - ACS Publications
The reaction of copper β-octabromo-meso-triarylcorrole derivatives with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has provided four β-octakis(trifluoromethyl)corrole complexes, Cu[(…
Number of citations: 93 pubs.acs.org
R Charrad, HE Solt, A Domján, F Ayari, M Mhamdi… - Journal of catalysis, 2020 - Elsevier
Co-SSZ-13 zeolite catalysts were prepared by solid-state ion exchange with CoCl 2 salt for the selective catalytic reduction of NO with methane (CH 4 /NO–SCR). Fresh catalysts …
Number of citations: 16 www.sciencedirect.com
GR Potter - 2008 - search.proquest.com
A series of trifluoropropynyl compounds RC= CCp3 (R= COOH, BnOOC) and R3EC= CCF3,(where R= Me, Ph and E= C, Si, Ge, Sn)) 1, 2, 4-7, 9, 10 have been prepared from HFC-…
Number of citations: 2 search.proquest.com
AI Silverman, BM Peterson, AB Boehm… - … science & technology, 2013 - ACS Publications
Sunlight inactivation of poliovirus type 3 (PV3), adenovirus type 2 (HAdV2), and two bacteriophage (MS2 and PRD1) was investigated in an array of coastal waters to better understand …
Number of citations: 125 pubs.acs.org

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